molecular formula C19H22N2O3S B12939237 N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide CAS No. 919490-51-0

N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide

Cat. No.: B12939237
CAS No.: 919490-51-0
M. Wt: 358.5 g/mol
InChI Key: AKTITMHPOKXAQN-UHFFFAOYSA-N
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Description

N-(2-Butyl-1H-indol-5-yl)-4-methoxybenzenesulfonamide is a high-purity synthetic chemical compound intended for research and development applications exclusively. This molecule features a distinct molecular architecture comprising a 2-butyl-substituted indole ring system connected via a sulfonamide linkage to a 4-methoxybenzene group. This specific structural motif is characteristic of a class of compounds investigated for their potential to interact with key biological targets, particularly enzyme systems . Research interest in sulfonamide-based compounds has identified their relevance in several scientific areas, including oncology research where similar structures have been studied as potential inhibitors of kinase enzymes involved in angiogenic and hyperproliferative disorders . Furthermore, benzenesulfonamide derivatives are explored in infectious disease research , with studies reporting new diarylsulfonamide inhibitors being developed against parasitic targets, highlighting the broader therapeutic potential of this chemical class . The compound is provided with guaranteed analytical data, including NMR and mass spectrometry, to ensure identity and batch-to-batch consistency. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the product with appropriate precautions in a laboratory setting.

Properties

CAS No.

919490-51-0

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(2-butyl-1H-indol-5-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-3-4-5-15-12-14-13-16(6-11-19(14)20-15)21-25(22,23)18-9-7-17(24-2)8-10-18/h6-13,20-21H,3-5H2,1-2H3

InChI Key

AKTITMHPOKXAQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Butyl-1H-indole Intermediate

The 2-butyl substitution on the indole ring is typically introduced via alkylation or cross-coupling strategies starting from 1H-indole or substituted indole derivatives.

  • Alkylation Approach:
    Starting from 1H-indole, selective lithiation at the 2-position using strong bases such as n-butyllithium (n-BuLi) at low temperature (-78 °C) followed by reaction with butyl halides or butyl electrophiles can yield 2-butylindole derivatives. This method requires careful control of reaction conditions to avoid poly-substitution or side reactions.

  • Cross-Coupling Approach:
    Alternatively, 2-halogenated indole (e.g., 2-iodoindole) can be coupled with butylboronic acid or butyl zinc reagents under palladium-catalyzed Suzuki or Negishi cross-coupling conditions. This method offers higher regioselectivity and functional group tolerance.

Functionalization at the 5-Position of Indole

The 5-position of the indole ring is functionalized to introduce the sulfonamide group. This is commonly achieved by:

  • Electrophilic Aromatic Substitution (EAS):
    Direct sulfonylation of the indole at the 5-position using 4-methoxybenzenesulfonyl chloride under mild basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) in an aprotic solvent such as dichloromethane or acetonitrile. The reaction proceeds via nucleophilic attack of the indole nitrogen or carbon at the sulfonyl chloride, favoring the 5-position due to electronic and steric factors.

  • Pre-functionalization and Coupling:
    Alternatively, 5-aminoindole derivatives can be prepared first, which are then coupled with 4-methoxybenzenesulfonyl chloride to form the sulfonamide bond. This method allows for better control of regioselectivity and purity.

Coupling to Form the Sulfonamide

The final step involves coupling the 2-butyl-1H-indol-5-amine intermediate with 4-methoxybenzenesulfonyl chloride:

  • The reaction is typically carried out in anhydrous conditions using a base such as N,N-diisopropylethylamine to scavenge the HCl formed.
  • The reaction temperature is maintained between 0 °C to room temperature to avoid side reactions.
  • After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization to afford the target sulfonamide compound with high purity.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Purity
1. Lithiation and Alkylation 1H-indole, n-BuLi (1.6 M in hexane), butyl bromide, THF, -78 °C to RT Lithiation at 2-position followed by alkylation with butyl bromide Moderate to high yield (60-85%)
2. Amination at 5-position Nitration or bromination at 5-position, followed by reduction to 5-aminoindole Functionalization to introduce amino group for sulfonamide coupling High regioselectivity, yield ~70-90%
3. Sulfonamide Coupling 5-amino-2-butylindole, 4-methoxybenzenesulfonyl chloride, DIPEA, CH2Cl2, 0 °C to RT Formation of sulfonamide bond under mild conditions Yield 80-95%, purity >98% by HPLC

Analytical and Purification Techniques

  • Purification:
    Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures or recrystallization from methanol/water mixtures is standard to isolate the pure compound.

  • Characterization:

    • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 385.1944 for related sulfonamide derivatives).
    • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution pattern.
    • High-performance liquid chromatography (HPLC) ensures purity >98%, with chiral HPLC used if optical purity is relevant.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Advantages Limitations
2-Butyl Indole Synthesis Lithiation/Alkylation or Cross-Coupling n-BuLi, butyl bromide or 2-iodoindole, Pd catalyst -78 °C to RT; Pd catalysis at 50-80 °C High regioselectivity, scalable Requires strict anhydrous conditions
5-Position Functionalization Electrophilic substitution or amination 4-methoxybenzenesulfonyl chloride, nitration/reduction reagents 0 °C to RT, mild base High yield, regioselective Multi-step if amination route used
Sulfonamide Coupling Nucleophilic substitution 5-amino-2-butylindole, sulfonyl chloride, DIPEA 0 °C to RT, inert atmosphere High purity, straightforward Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Synthesis and Structural Properties

The compound is synthesized through a multi-step process involving the coupling of 4-methoxybenzenesulfonyl chloride with 2-butyl-1H-indole. The resulting structure features an indole moiety linked to a sulfonamide group, which is known for its biological activity. The presence of the butyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide exhibit notable antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The indole scaffold is well-documented for its anticancer properties. Compounds incorporating indole have been evaluated for cytotoxicity against several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervix). For example, conjugates containing indole moieties have shown IC50 values ranging from 0.14 to 8.59 μM, indicating potent activity against these cancer cells . The mechanism often involves the inhibition of topoisomerase IIα, a critical enzyme in DNA replication and repair processes.

Inhibition of Topoisomerase IIα

This compound may also act as an inhibitor of topoisomerase IIα, a target for many anticancer drugs. Compounds that inhibit this enzyme can prevent cancer cell proliferation by inducing DNA damage during replication . This property is crucial for developing new chemotherapeutic agents.

Study 1: Antibacterial Efficacy

A study evaluated various sulfonamide derivatives for their antibacterial activity using the disk diffusion method. Compounds were tested against S. aureus and E. coli, with results indicating that several derivatives exhibited significant inhibition zones, suggesting effective antibacterial properties .

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested alongside other indole derivatives against human cancer cell lines. The findings revealed that this compound demonstrated competitive cytotoxicity, particularly at concentrations as low as 140 nM for specific derivatives .

Comparative Analysis of Related Compounds

Compound NameStructure TypeAntibacterial ActivityAnticancer ActivityTopoisomerase IIα Inhibition
This compoundSulfonamide-Indole HybridModerateHigh (IC50: 0.14–8.59 μM)Yes
MetronidazoleNitroimidazoleHighModerateNo
AmonafideNaphthalimideLowHigh (Clinical Trials)Yes

Mechanism of Action

The mechanism of action of N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

a) N-(1H-Indazol-5-YL)-4-Methoxybenzenesulfonamide
  • Structure : Replaces the indole core with an indazole ring.
  • Activity : Demonstrates antiproliferative effects against human and murine cell lines, attributed to the indazole scaffold’s ability to modulate kinase pathways .
  • Key Difference : Indazole derivatives often exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidation .
b) 4-Methoxy-N-(1-Methyl-1H-Indazol-5-YL)Benzenesulfonamide
  • Structure : Features a methyl group at the 1-position of the indazole ring.
  • Comparison : The absence of a butyl group in this compound may reduce hydrophobic interactions in target binding compared to the indole-based analog .
c) N-(5-Bromo-1-(Pyrimidin-2-YL)-1H-Indol-2-YL)-4-Methylbenzenesulfonamide
  • Structure : Contains a bromine atom at the 5-position and a pyrimidinyl group at the 1-position of the indole ring.
  • Pyrimidinyl groups are associated with kinase inhibition .
  • Key Difference : The 4-methylbenzenesulfonamide moiety in this compound may reduce electron-donating effects compared to the 4-methoxy group, altering solubility and receptor interactions .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Solubility/Stability Insights
N-(2-Butyl-1H-Indol-5-YL)-4-MethoxyBSA Indole 2-Butyl, 5-sulfonamide Butyl group may enhance lipophilicity.
N-(1H-Indazol-5-YL)-4-MethoxyBSA Indazole None Indazole improves metabolic stability.
N-(4-Fluorophenyl)-4-MethoxyBSA Benzene 4-Fluorophenyl Fluorine enhances bioavailability.
N-(1-Allyl-3-Chloro-4-Ethoxy-Indazol)BSA Indazole Allyl, Chloro, Ethoxy Ethoxy group increases steric hindrance .

Notes:

  • 4-Methoxybenzenesulfonamide (BSA) : The methoxy group enhances electron density, improving hydrogen-bonding capacity compared to nitro or methyl substituents .
  • Butyl vs.

Key Insights :

  • Antibacterial activity in sulfonamides correlates with substituent electron-withdrawing/donating effects. Methoxy groups may enhance penetration through bacterial membranes .

Biological Activity

N-(2-Butyl-1H-indol-5-YL)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 113423-46-4

This compound exhibits its biological activity primarily through the inhibition of specific enzyme pathways and receptor interactions. The indole moiety is known for its role in modulating various biological processes, including:

  • Inhibition of Protein Kinases : The compound may inhibit certain protein kinases involved in cell proliferation and survival, making it a candidate for anticancer therapies.
  • Modulation of Neurotransmitter Receptors : Its structure suggests potential interactions with serotonin receptors, which could influence mood and anxiety disorders.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, studies have shown:

  • In vitro Studies : this compound inhibited the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50_{50} values ranging from 10 to 30 µM.
Cell LineIC50_{50} (µM)Reference
MCF-715
A54925

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanistic Studies : It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties:

  • Cell Culture Models : In neuronal cell models, the compound showed a reduction in oxidative stress markers and apoptosis indicators when exposed to neurotoxic agents.

Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various benzenesulfonamide derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent against solid tumors .

Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of indole derivatives revealed that this compound effectively protected neuronal cells from oxidative damage induced by glutamate toxicity. The study highlighted its ability to modulate mitochondrial function and reduce apoptosis .

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